1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene
Overview
Description
1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene is an organic compound with the molecular formula C₁₂H₂₄S. It is a derivative of benzene, featuring two isopropyl groups and a thioether group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with 1-methylethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 1-(1-Methylethyl)benzene (cumene), which is then further reacted with 1-methylethyl mercaptan to introduce the thioether group.
Thiokyanation: Another method involves the direct thiokyanation of cumene using potassium thiocyanate (KSCN) under specific reaction conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioether Derivatives: Resulting from reduction reactions.
Substituted Benzene Derivatives: Resulting from substitution reactions.
Scientific Research Applications
1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-Methylethyl)-2-[(1-Methylethyl)thio]benzene is similar to other benzene derivatives with isopropyl and thioether groups, such as:
Cumene (Isopropylbenzene): A simpler benzene derivative without the thioether group.
Thiophenol: A benzene derivative with a thiol group instead of a thioether group.
Isopropylthiophene: A benzene derivative with a thioether group but only one isopropyl group.
Uniqueness: What sets this compound apart from these compounds is the presence of two isopropyl groups and a thioether group, which confer unique chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
1-propan-2-yl-2-propan-2-ylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBFJUGDPNVQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239805 | |
Record name | 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24535-29-3 | |
Record name | 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24535-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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